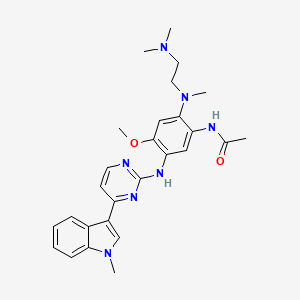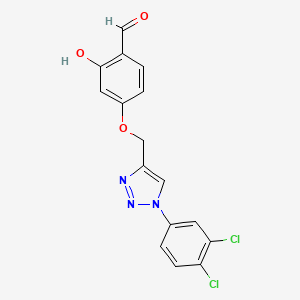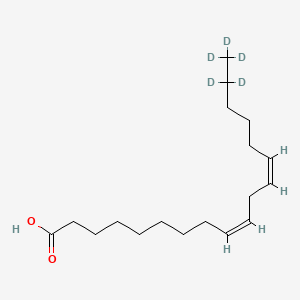
Linoleic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linoleic acid-d5 is a deuterated form of linoleic acid, where five hydrogen atoms are replaced with deuterium. This compound is a polyunsaturated omega-6 fatty acid, commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling. Linoleic acid itself is essential for human health, playing a crucial role in cell membrane structure and function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of linoleic acid-d5 typically involves the hydrogenation of linoleic acid using deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The deuterium gas used in the reaction is carefully monitored to maintain the desired isotopic enrichment.
化学反応の分析
Types of Reactions: Linoleic acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various reagents depending on the desired substitution, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Deuterium-substituted derivatives.
科学的研究の応用
Linoleic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of nutritional supplements and functional foods to ensure accurate labeling and quality control.
作用機序
Linoleic acid-d5 exerts its effects primarily through its incorporation into cell membranes and its role in signaling pathways. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to mimic the behavior of natural linoleic acid. Linoleic acid is a precursor to arachidonic acid, which is further metabolized to produce eicosanoids, signaling molecules involved in inflammation and other physiological processes.
類似化合物との比較
Linoleic acid-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Linoleic Acid: The non-deuterated form, essential for human health.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural properties but different physiological roles.
Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct biological functions.
This compound’s uniqueness lies in its application as an internal standard in analytical techniques, providing accurate and reliable quantification of fatty acids in various samples.
特性
分子式 |
C18H32O2 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC名 |
(9Z,12Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2 |
InChIキー |
OYHQOLUKZRVURQ-DOZUZJMZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
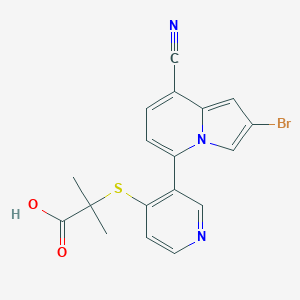


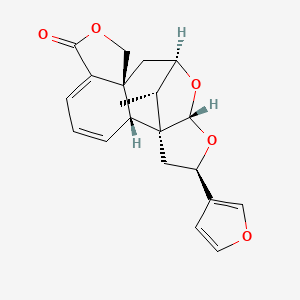

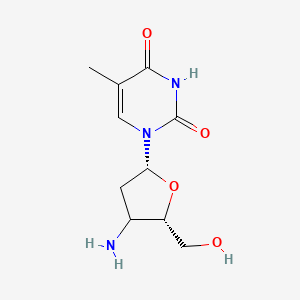

![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
